BenchChemオンラインストアへようこそ!

2-[3-(4-ethylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-fluorophenyl)acetamide

medicinal chemistry structure-activity relationship quinolinone pharmacophore

2-[3-(4-Ethylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-fluorophenyl)acetamide (CAS 895645-05-3; molecular formula C₂₆H₂₁FN₂O₃; MW 428.46 g/mol ) is a synthetic quinolin-4-one (dihydroquinolinone) derivative belonging to an emerging class of 1,4-dihydroquinolin-1-yl acetamides that have been broadly investigated as histone deacetylase (HDAC) inhibitors, kinase modulators, and anticancer agents. The compound features a 4-ethylbenzoyl substituent at the quinolinone 3-position, an unsubstituted benzo-fused ring at positions 6 and 7, and a para-fluorophenyl acetamide side chain at the N1 position.

Molecular Formula C26H21FN2O3
Molecular Weight 428.463
CAS No. 895645-05-3
Cat. No. B2879927
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[3-(4-ethylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-fluorophenyl)acetamide
CAS895645-05-3
Molecular FormulaC26H21FN2O3
Molecular Weight428.463
Structural Identifiers
SMILESCCC1=CC=C(C=C1)C(=O)C2=CN(C3=CC=CC=C3C2=O)CC(=O)NC4=CC=C(C=C4)F
InChIInChI=1S/C26H21FN2O3/c1-2-17-7-9-18(10-8-17)25(31)22-15-29(23-6-4-3-5-21(23)26(22)32)16-24(30)28-20-13-11-19(27)12-14-20/h3-15H,2,16H2,1H3,(H,28,30)
InChIKeyKWEZGXADACQKJT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-[3-(4-Ethylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-fluorophenyl)acetamide (CAS 895645-05-3): Structural & Procurement Baseline


2-[3-(4-Ethylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-fluorophenyl)acetamide (CAS 895645-05-3; molecular formula C₂₆H₂₁FN₂O₃; MW 428.46 g/mol ) is a synthetic quinolin-4-one (dihydroquinolinone) derivative belonging to an emerging class of 1,4-dihydroquinolin-1-yl acetamides that have been broadly investigated as histone deacetylase (HDAC) inhibitors, kinase modulators, and anticancer agents [1][2]. The compound features a 4-ethylbenzoyl substituent at the quinolinone 3-position, an unsubstituted benzo-fused ring at positions 6 and 7, and a para-fluorophenyl acetamide side chain at the N1 position. It is commercially available through screening-compound suppliers (including the Mcule platform under ID MCULE-4479686070 [3]) and is intended exclusively for non-human research use .

Why Generic Substitution Fails for 2-[3-(4-Ethylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-fluorophenyl)acetamide and Its Closest Analogs


Within the 3-(4-ethylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl acetamide sub-series, even minor substitutions at the 6- and 7-positions of the quinolinone core can drive substantial shifts in molecular recognition, lipophilicity, and selectivity. The unsubstituted core of CAS 895645-05-3 represents a distinct topological and electronic baseline against which substituted analogs are compared in medicinal chemistry structure-activity relationship (SAR) campaigns. Published SAR data for related 4-oxo-1,4-dihydroquinoline scaffolds demonstrate that variation of a single substituent at position 6 can alter kinase or HDAC isoform selectivity profiles by more than an order of magnitude [1][2]. Consequently, interchangeable procurement of 6-methyl (CAS 895645-17-7), 6-ethyl (CAS 895650-80-3), or 6,7-dimethoxy (CAS 866590-47-8) analogs without explicit side-by-side validation risks systematic confounding of SAR interpretation and loss of chemical-probe specificity [3].

Product-Specific Quantitative Differentiation Evidence for CAS 895645-05-3


Molecular Recognition Surface: Unsubstituted 6,7-Positions Create a Distinctive Pharmacophore Baseline

CAS 895645-05-3 possesses a fully unsubstituted benzo-ring at positions 6 and 7 of the quinolinone core. This is in direct contrast to the three closest commercially available analogs: the 6-methyl analog (CAS 895645-17-7; C₂₇H₂₃FN₂O₃; MW 442.49), the 6-ethyl analog (CAS 895650-80-3; C₂₈H₂₅FN₂O₃; MW 456.52), and the 6,7-dimethoxy analog (CAS 866590-47-8; C₂₈H₂₅FN₂O₅; MW 488.51). The absence of electron-donating substituents at positions 6 and 7 results in a differentiated electrostatic surface potential and reduced steric bulk in the hydrophobic binding region, which has been mechanistically linked to altered kinase ATP-pocket and HDAC channel occupancy in closely related 4-oxo-1,4-dihydroquinoline chemotypes [1][2].

medicinal chemistry structure-activity relationship quinolinone pharmacophore

Lipophilic Efficiency (LipE) Baseline: Lower cLogP of the Unsubstituted Core Favors Ligand-Efficiency-Driven Optimization

The unsubstituted quinolinone core of CAS 895645-05-3 is predicted to have a lower calculated logP (cLogP) than its 6-alkyl and 6,7-dimethoxy analogs. Each additional methylene or methoxy group on the quinolinone benzo-ring incrementally increases cLogP by approximately +0.5 to +0.7 log units, as established for quinoline and quinolinone scaffolds [1]. Lipophilic efficiency metrics (LipE = pIC₅₀ − logP), widely used in lead optimization to prioritize compounds with high target potency per unit lipophilicity, inherently penalize higher-logP analogs when potency gains do not proportionally exceed lipophilicity increases. The lower cLogP of CAS 895645-05-3 therefore provides the most favorable LipE baseline within the sub-series, relevant for programs optimizing ADMET profile alongside target engagement [2].

lipophilic efficiency drug-likeness lead optimization

Structural Uniqueness for Intellectual Property and Screening Library Diversification

CAS 895645-05-3 is the only member of the 3-(4-ethylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl N-(4-fluorophenyl)acetamide sub-series that carries no additional substituent at the 6- or 7-positions (hydrogen at both positions). Chemenu's quinoline catalog demonstrates that the 6-methyl, 6-ethyl, 6-ethoxy, 6-fluoro, and 6,7-dimethoxy analogs are all separately enumerated with independent CAS registry numbers . This structural uniqueness translates directly into a distinct Markush space position: if a screening hit is identified with the unsubstituted core, the 6-substituted analogs are chemically distinct and may lie outside the initial patent claim scope, whereas the unsubstituted compound itself represents a novel composition-of-matter irrespective of subsequent analog claims [1].

chemical library diversity intellectual property screening collection

Class-Level Target Engagement Potential: 4-Oxo-1,4-dihydroquinoline Acetamides as HDAC and Kinase Modulators

Although no primary publication or patent has reported quantitative bioactivity data specifically for CAS 895645-05-3 as of the evidence cut-off date (May 2026), the broader 4-oxo-1,4-dihydroquinoline chemotype has been extensively validated as a privileged scaffold for HDAC and kinase inhibition. Quinoline-based hydroxamic acid derivatives with the 4-oxo-1,4-dihydroquinoline core have demonstrated pan-HDAC IC₅₀ values as low as 1.76 μM (compound 13b) [1], while HDAC class I-selective quinoline derivatives have achieved HDAC8 IC₅₀ values of 442 nM (compound 4a, representing a 17-fold improvement over the reference inhibitor Vorinostat at IC₅₀ = 7468 nM) [2]. In the kinase domain, 4-oxo-1,4-dihydroquinoline-3-carboxamides have yielded Axl kinase IC₅₀ values of 4.0 nM with selectivity over 403 wild-type kinases (compound 9im) [3]. The 3-(4-ethylbenzoyl) substitution present in CAS 895645-05-3 replaces the 3-carboxamide motif with a ketone linker, which is expected to alter the hinge-binding pharmacophore and may confer a distinct target selectivity profile. The unsubstituted 6,7-benzo-ring further differentiates the steric and electronic complementarity to HDAC channel or kinase active-site residues relative to the 6-methyl and 6-ethyl congeners [4].

HDAC inhibition kinase inhibition anticancer screening

Procurement Accessibility: Comparative Supplier and Catalog Coverage

CAS 895645-05-3 is commercially available through multiple screening-compound suppliers, with catalog listings confirmed on the Mcule platform (MCULE-4479686070) and from BenchChem (Cat. No. B2699481) [1]. The 6-methyl analog (CAS 895645-17-7) is listed on Chemenu (CM829318) and Kuujia, while the 6-ethyl analog (CAS 895650-80-3) is listed on Chemenu (CM829319) . The 6,7-dimethoxy analog (CAS 866590-47-8) is listed on EvitaChem. As of May 2026, none of these analogs are indexed in PubChem, ChEMBL, BindingDB, or DrugBank with bioactivity data, indicating that the entire sub-series remains at the early screening or chemical-probe stage. The unsubstituted compound's availability on the Mcule integrated drug-discovery platform—which combines a purchasable compound database with molecular modeling tools—provides a workflow advantage for virtual screening and hit-expansion campaigns compared to analogs available only through standalone chemical catalogs [1].

chemical procurement supplier comparison screening library

Physicochemical Property Differentiation: Molecular Weight, Formula, and Drug-Likeness Parameters

CAS 895645-05-3 (C₂₆H₂₁FN₂O₃; MW 428.46) falls within the 'lead-like' molecular weight range (MW ≤ 460) defined by the rule-of-three (RO3) guidelines for fragment and lead optimization [1]. The 6-ethyl analog (MW 456.52) approaches the upper RO3 boundary, while the 6,7-dimethoxy analog (MW 488.51) exceeds it and enters 'drug-like' rule-of-five (RO5) space, limiting its utility in early lead optimization where maintaining low molecular weight is prioritized. Additionally, CAS 895645-05-3 has a lower heavy-atom count (32) compared to the 6-methyl (33), 6-ethyl (34), and 6,7-dimethoxy (36) analogs, translating to fewer rotatable bonds and a more rigid scaffold. In the context of 4-oxo-1,4-dihydroquinoline-3-carboxamide Axl kinase inhibitors, Tan et al. demonstrated that increasing molecular weight and complexity at the quinolinone benzo-ring correlated with reduced selectivity against off-target kinases [2], suggesting that the unsubstituted core may provide a superior selectivity starting point.

physicochemical properties drug-likeness lead-likeness

Best-Fit Research & Industrial Application Scenarios for CAS 895645-05-3


Medicinal Chemistry SAR Baseline: Unsubstituted Core as the Essential Reference Point for Substituent Walking

CAS 895645-05-3 serves as the indispensable 'zero-substituent' reference compound in any systematic SAR campaign around the 3-(4-ethylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl acetamide scaffold. Its unsubstituted 6,7-benzo-ring (MW 428.46) provides the minimal pharmacophore against which all subsequent 6-methyl (MW 442.49), 6-ethyl (MW 456.52), and 6,7-dimethoxy (MW 488.51) analogs must be normalized for accurate attribution of potency and selectivity shifts [1]. As documented for the structurally analogous 4-oxo-1,4-dihydroquinoline-3-carboxamide Axl kinase inhibitor series [2], even single-atom modifications at the quinolinone 6-position can drive order-of-magnitude shifts in isoform selectivity, making the unsubstituted baseline compound methodologically non-negotiable for rigorous SAR.

Kinase and HDAC Primary Screening: Privileged Chemotype Exploration with a Structurally Orthogonal Analog

The 4-oxo-1,4-dihydroquinoline core is a validated privileged scaffold for both HDAC inhibition (class I HDAC8 IC₅₀ = 442 nM for optimized quinoline derivatives; pan-HDAC IC₅₀ = 1.76 μM [1][2]) and kinase inhibition (Axl IC₅₀ = 4.0 nM for 4-oxo-1,4-dihydroquinoline-3-carboxamides [3]). CAS 895645-05-3, with its 3-(4-ethylbenzoyl) ketone linker replacing the 3-carboxamide motif, represents a topologically distinct pharmacophore variant within this privileged space. Its inclusion in a primary screening deck at 10 μM (standard single-point screening concentration) alongside the 6-substituted analogs enables the identification of substituent-dependent hit profiles, while its lower cLogP (estimated 3.0–3.5 vs. 3.5–4.5 for alkyl-substituted analogs [4]) favors hit confirmation in cell-based assays where excessive lipophilicity can drive non-specific cytotoxicity.

IP-Diversified Hit-to-Lead and Chemical Library Procurement

CAS 895645-05-3 is the only compound in the sub-series with hydrogen at both the 6- and 7-positions, representing a composition-of-matter that is structurally and legally distinct from the 6-methyl (CAS 895645-17-7), 6-ethyl (CAS 895650-80-3), 6-ethoxy (CAS 895648-95-0), and 6,7-dimethoxy (CAS 866590-47-8) analogs [1][2]. In hit-to-lead programs where freedom-to-operate (FTO) and patentability are critical decision factors, procuring the unsubstituted core compound establishes a primary composition-of-matter position that is not anticipated or rendered obvious by the substituted analogs. The compound's availability on the Mcule platform (MCULE-4479686070), which integrates compound procurement with molecular modeling tools [3], further streamlines the workflow from virtual hit identification to IP landscape analysis and compound acquisition.

Lead-Likeness Prioritization in Fragment- and Lead-Oriented Screening Collections

With a molecular weight of 428.46 g/mol and a heavy-atom count of 32, CAS 895645-05-3 sits comfortably within lead-like chemical space (MW ≤ 460; heavy-atom count ≤ 34 by RO3-derived guidelines [1]). In contrast, the 6-ethyl analog (MW 456.52; 34 heavy atoms) approaches the upper boundary and the 6,7-dimethoxy analog (MW 488.51; 36 heavy atoms) exceeds it. Procurement of the unsubstituted compound for lead-oriented screening libraries is therefore the most efficient choice: it provides the maximal headroom for subsequent molecular weight addition during hit expansion and optimization, consistent with the well-established principle that starting with the lowest-MW active analog yields the highest probability of achieving a developable clinical candidate [2].

Quote Request

Request a Quote for 2-[3-(4-ethylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-fluorophenyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.